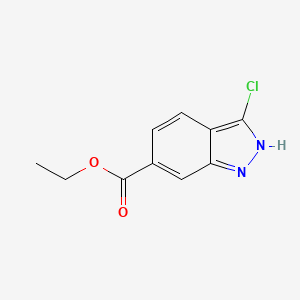

Ethyl 3-chloro-1H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl 3-chloro-2H-indazole-6-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-7-8(5-6)12-13-9(7)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

SPFBOLGBOKYJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=NNC(=C2C=C1)Cl |

Origin of Product |

United States |

Chemical Derivatization and Structural Modifications of the Ethyl 3 Chloro 1h Indazole 6 Carboxylate Framework

Modifications of the Ester Group and its Derivatives at C6

The ester functional group at the C6 position of Ethyl 3-chloro-1H-indazole-6-carboxylate is a versatile handle for introducing a variety of functional groups, enabling the synthesis of diverse derivatives with potential therapeutic applications.

Preparation of Carboxamides

The conversion of the C6-ester to a carboxamide is a common and significant modification. This transformation is typically achieved by reacting the corresponding carboxylic acid with a variety of amines in the presence of coupling agents. One approach involves the initial protection of the indazole nitrogen, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, followed by the introduction of a carboxyl group at the 3-position using n-butyl lithium. derpharmachemica.comresearchgate.net The resulting 1H-indazole-3-carboxylic acid can then be coupled with a range of substituted aryl or aliphatic amines. derpharmachemica.comresearchgate.net This coupling reaction is often facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBT) in a solvent like N,N-dimethylformamide (DMF). derpharmachemica.com This methodology has led to the synthesis of a library of 1H-indazole-3-carboxamide derivatives. derpharmachemica.comresearchgate.net These compounds have been investigated for various biological activities, including as potent and selective PAK1 inhibitors for anti-tumor applications. nih.gov

| Reagents and Conditions | Product Type | Reference |

| 1. SEM-Cl protection2. n-BuLi, CO23. Amine, EDC.HCl, HOBT, TEA, DMF | 1H-Indazole-3-carboxamides | derpharmachemica.comresearchgate.net |

| Amine, Coupling Agents | 1H-Indazole-3-carboxamides | unina.it |

| Substituted Amines | Potent PAK1 Inhibitors | nih.gov |

Synthesis of Carbohydrazides and Subsequent Cyclocondensation Reactions

Further derivatization of the ester group can lead to the formation of carbohydrazides. This is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303). For instance, the ester of a 3-chloro-1-methyl-1H-indazole derivative can be converted to the corresponding acid hydrazide. researchgate.net These carbohydrazides are valuable intermediates for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. researchgate.net For example, they can be cyclized to form pyrazoles, pyrazolones, triazoles, thiazoles, and oxazoles, thereby expanding the chemical diversity of the indazole core. researchgate.net

Functionalization at the Indazole Nitrogen Atom (N1 or N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be selectively functionalized. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.orgnih.gov

Introduction of Alkyl and Acyl Radicals

Alkylation of the indazole nitrogen is a common strategy to modify the properties of the molecule. The reaction of 3-chloro-6-nitroindazole with alkyl halides, such as allyl bromide or bromoethane, in the presence of a base like potassium carbonate, can lead to N-alkylation. researchgate.netresearchgate.net Studies have shown that the regioselectivity of N-alkylation is dependent on the reaction conditions. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation. beilstein-journals.orgnih.gov Conversely, certain substituents, such as a nitro or carboxyl group at the C7 position, can direct the alkylation to the N2 position with high selectivity. beilstein-journals.orgnih.gov

Acylation of the indazole nitrogen has also been explored. Regioselective N-acylation tends to favor the N1 position, which is considered the more thermodynamically stable regioisomer. beilstein-journals.orgnih.gov This can occur through the isomerization of an initially formed N2-acylindazole. beilstein-journals.orgnih.gov

| Reaction | Reagents and Conditions | Predominant Isomer | Reference |

| N-Alkylation | Alkyl halide, K2CO3, THF | Mixture of N1 and N2 | researchgate.netresearchgate.net |

| N-Alkylation | NaH, THF, Alkyl bromide | N1 | beilstein-journals.orgnih.gov |

| N-Acylation | Acylating agent | N1 (thermodynamic) | beilstein-journals.orgnih.gov |

Incorporation of Protecting Groups (e.g., Tetrahydro-2H-pyran, SEM-Chloride)

To control the regioselectivity of subsequent reactions, protecting groups are often employed to temporarily block one of the nitrogen atoms. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example, used for the regioselective protection of the N2 position of indazoles. nih.govresearchgate.net This protection strategy allows for directed functionalization at other positions, such as C3, through lithiation. nih.govresearchgate.net The SEM group can be subsequently removed under mild conditions, for example, by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF or aqueous HCl in ethanol (B145695). nih.govresearchgate.net

Exploration of Substituents on the Benzene (B151609) Ring (e.g., C5, C7)

The benzene portion of the indazole ring system offers further opportunities for functionalization through electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.orglibretexts.org

For example, the presence of a nitro group, which is a deactivating group, on the indazole ring will influence the position of further substitutions. nih.gov In the context of 3-aminoindazoles, direct bromination has been shown to be regioselective, with the position of bromination being influenced by the existing substituents. nih.gov For instance, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) resulted in the formation of the 7-bromo regioisomer as the major product. nih.gov This highlights the directing effects of the substituents already present on the benzene ring.

| Starting Material | Reagent | Major Product | Reference |

| 4-chloro-1H-indazol-3-amine | N-Bromosuccinimide (NBS) | 7-bromo-4-chloro-1H-indazol-3-amine | nih.gov |

Synthesis of Fused Heterocyclic Systems Derived from the Indazole Core

A common and effective strategy for the construction of fused heterocyclic systems onto the indazole framework involves the initial conversion of the ethyl ester at the 6-position into a more versatile carbohydrazide (B1668358) intermediate. This transformation is typically achieved by reacting this compound with hydrazine hydrate. The resulting 3-chloro-1H-indazole-6-carbohydrazide is a key building block that can undergo a variety of cyclocondensation reactions to yield the desired fused heterocycles. researchgate.net

Formation of Pyrazole (B372694) and Pyrazolone (B3327878) Rings

The synthesis of pyrazole and pyrazolone rings fused to the indazole core can be accomplished from the 3-chloro-1H-indazole-6-carbohydrazide intermediate.

Pyrazole Ring Formation: The reaction of the carbohydrazide with β-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), in a suitable solvent and often under acidic or basic catalysis, leads to the formation of a pyrazole ring. The initial condensation between the hydrazide and one of the carbonyl groups of the dicarbonyl compound is followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[3,4-g]indazole derivative.

Pyrazolone Ring Formation: For the synthesis of pyrazolone rings, the carbohydrazide intermediate can be reacted with β-ketoesters, like ethyl acetoacetate. This reaction proceeds through a similar condensation-cyclization pathway to yield a pyrazolone-fused indazole system. The specific reaction conditions, including temperature and catalyst, can influence the regioselectivity and yield of the final product. One study describes the synthesis of a pyrazole derivative from a hydrazide by refluxing with acetylacetone. researchgate.net

Synthesis of Triazole and Oxadiazole Moieties

The versatile 3-chloro-1H-indazole-6-carbohydrazide is also a key precursor for the synthesis of fused triazole and oxadiazole moieties.

Triazole Moiety Synthesis: The construction of a 1,2,4-triazole (B32235) ring can be achieved through a multi-step process. First, the carbohydrazide is reacted with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide (B42300) derivative. Subsequent cyclization of this intermediate, often under basic conditions (e.g., sodium hydroxide), leads to the formation of a triazole-thiol fused to the indazole core. Alternatively, reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by treatment with hydrazine hydrate, can also yield the fused 4-amino-1,2,4-triazole-3-thiol. nih.gov

Oxadiazole Moiety Synthesis: For the synthesis of a 1,3,4-oxadiazole (B1194373) ring, the carbohydrazide can be treated with a dehydrating agent in the presence of a one-carbon synthon. A common method involves reacting the carbohydrazide with carbon disulfide in an alkaline medium, which upon further reaction can lead to the oxadiazole ring. Another approach involves the reaction of the carbohydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions, such as using phosphorus oxychloride. ijper.orgopenmedicinalchemistryjournal.com

Construction of Thiazole (B1198619) and Oxazole (B20620) Scaffolds

The synthesis of fused thiazole and oxazole scaffolds from the 3-chloro-1H-indazole-6-carbohydrazide intermediate introduces further structural diversity.

Thiazole Scaffold Construction: The formation of a thiazole ring typically involves the reaction of a thioamide or thiourea (B124793) derivative with an α-halocarbonyl compound. In the context of the indazole carbohydrazide, it can first be converted to a thiosemicarbazide. This intermediate can then be cyclized with an α-haloketone, such as chloroacetone, to yield the fused thiazole derivative. The Hantzsch thiazole synthesis provides a general framework for this transformation.

Oxazole Scaffold Construction: The construction of an oxazole ring can be achieved through several synthetic routes. One common method is the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-amino ketone. Starting from the indazole carbohydrazide, it could be conceptually converted to an α-amino ketone derivative which would then be acylated and cyclized. A more direct approach might involve the reaction of the carbohydrazide with an α-haloketone to form a hydrazone, which could then undergo cyclization under specific conditions to form an oxazole or a related isomer. For instance, one study details the synthesis of an oxazole from a hydrazide derivative. researchgate.net

Computational and Theoretical Investigations of Ethyl 3 Chloro 1h Indazole 6 Carboxylate and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic behavior of indazole derivatives. These methods model the distribution of electrons within the molecule, which governs its chemical properties and interactions.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations are frequently employed to optimize molecular geometries and predict physicochemical properties. nih.gov Studies on related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, have utilized the hybrid B3LYP method in conjunction with the def2-SVP basis set to optimize their structures in the gas phase. nih.gov

These calculations provide valuable data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov For instance, a smaller energy gap suggests higher reactivity. In studies of other indazole derivatives, the HOMO-LUMO energy gap was calculated to understand their potential as electron donors or acceptors, providing insights into their molecular behavior. nih.gov

| DFT Application | Methodology Example (from related Indazoles) | Key Findings |

| Geometry Optimization | B3LYP/def2-SVP nih.gov | Provides the most stable three-dimensional structure of the molecule. |

| Electronic Properties | B3LYP/6-311+ nih.gov | Calculation of HOMO-LUMO energies and the resulting energy gap. |

| Reactivity Analysis | FMO (Frontier Molecular Orbital) Representation nih.gov | Determines electron-donating or electron-accepting capabilities. |

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (anti-bonds or Rydberg orbitals). researchgate.net This analysis provides a quantitative measure of the stability arising from these interactions.

The distribution of electron density across a molecule is key to predicting its reactivity. DFT calculations can generate electrostatic potential maps, which visualize the charge distribution. Regions with negative electrostatic potential are typically electron-rich and susceptible to electrophilic attack, while regions with positive potential are electron-poor and prone to nucleophilic attack.

For derivatives of 3-chloro-6-nitro-1H-indazole, analysis of electrostatic potentials has been used to understand how structural modifications, such as changes in side chains, influence their biological activities. nih.gov By mapping the charge distribution, researchers can identify the most reactive sites on the Ethyl 3-chloro-1H-indazole-6-carboxylate molecule, predicting how it will interact with other chemical species.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound dictates how it can interact with other molecules. Conformational analysis and molecular geometry studies, both experimental (like X-ray crystallography) and theoretical (like DFT optimization), are essential for defining this structure.

Crystallographic studies on the closely related compound, 3-Chloro-1-ethyl-6-nitro-1H-indazole, provide significant insights into the likely geometry of the core indazole structure. researchgate.net In this analog, the indazole ring system is nearly planar. researchgate.net The ethyl group attached to the nitrogen atom is oriented in a way that minimizes steric hindrance. researchgate.net It is expected that this compound would adopt a similar planar indazole core. The orientation of the ethyl carboxylate group at the 6-position would be a key focus of conformational analysis to determine its most stable spatial arrangement relative to the bicyclic ring.

| Geometric Parameter | Observation in a Related Indazole Analog (3-Chloro-1-ethyl-6-nitro-1H-indazole) researchgate.net |

| Indazole Ring System | Exhibits a root-mean-square deviation of 0.008 Å, indicating near planarity. |

| Ethyl Group | The terminal carbon atom deviates significantly from the indazole ring plane (by 1.588 Å). |

| Substituent at C6 | The nitro group is nearly coplanar with the ring, with a small dihedral angle of 2.8°. |

Thermodynamic Studies and Energy Landscapes

Thermodynamic studies focus on the energy and stability of a molecule. These investigations can determine key properties like the enthalpy of formation, which quantifies the energy change when a compound is formed from its constituent elements.

The standard molar enthalpy of formation (ΔfH_m^o) is a fundamental thermodynamic property. It can be determined experimentally through techniques like combustion calorimetry or theoretically using high-level quantum chemical calculations. researchgate.net

For the parent structure, 1H-indazole-6-carboxylic acid, theoretical studies have been performed to estimate its gas-phase enthalpy of formation. researchgate.net High-level ab initio methods, such as the G3(MP2)//B3LYP level of theory, have been used to compute these values. researchgate.net Such calculations provide a theoretical benchmark that can be compared with experimental data to validate the computational model. By applying similar theoretical methods, the enthalpy of formation for this compound could be reliably predicted, offering a measure of its thermodynamic stability. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful tools to predict how a molecule like this compound might interact with biological targets and to assess the stability of these interactions over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for drug candidates.

In studies involving derivatives of 3-chloro-1H-indazole, such as 3-chloro-6-nitro-1H-indazole, molecular docking has been successfully employed to identify and understand interactions with specific enzymes. For instance, derivatives were docked against Leishmania infantum trypanothione (B104310) reductase (TryR), a critical enzyme for the parasite's survival. nih.gov The docking protocol was validated by redocking the native ligand, flavin adenine (B156593) dinucleotide, into the enzyme's active site, which reproduced the original binding mode with a low root-mean-square deviation (RMSD) of 1.16 Å. nih.gov

The docking studies revealed that these indazole derivatives bind stably within the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. nih.gov This suggests that the 3-chloro-indazole scaffold is a promising starting point for designing inhibitors against this enzyme. The inhibitory potency of the derivatives was found to be dependent on the nature of the substituent groups attached to the indazole core, highlighting the importance of these groups in modulating binding affinity. nih.gov

Table 1: Example of Molecular Docking Results for 3-chloro-6-nitro-1H-indazole Derivatives against Trypanothione Reductase (TryR)

| Compound | Target Protein | Key Interacting Residues (Predicted) | Binding Affinity (Example Metric) |

| Derivative 4 | Trypanothione Reductase (TryR) | Not specified | Moderate |

| Derivative 5 | Trypanothione Reductase (TryR) | Not specified | Moderate |

| Derivative 11 | Trypanothione Reductase (TryR) | Not specified | Strong |

| Derivative 13 | Trypanothione Reductase (TryR) | Not specified | Strong |

This table is illustrative, based on findings that different derivatives show varying potencies. Specific binding energies and a full list of interacting residues would be found in the detailed study. nih.gov

Following docking studies, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex in a simulated biological environment. MD simulations provide insights into the dynamic behavior of the complex over time.

For the most promising 3-chloro-6-nitro-1H-indazole derivative (compound 13) complexed with TryR, MD simulations were conducted. nih.gov The results indicated that the complex remained in a stable equilibrium throughout the simulation, with a structural deviation of approximately 1–3 Å. nih.gov This low deviation value confirms that the ligand remains tightly bound within the enzyme's active site and that the complex is structurally stable. Furthermore, the calculation of MM/GBSA binding free energies corroborated the high stability of the ligand-protein complex. nih.gov

The stability and specificity of ligand-protein interactions are governed by a variety of non-covalent forces. Detailed analysis of these interactions is crucial for understanding the mechanism of action and for guiding lead optimization.

For derivatives of 3-chloro-indazole, molecular docking studies have shown that their binding is mediated by a combination of hydrophobic and hydrophilic interactions with the target enzyme. nih.gov The indazole ring itself, being an aromatic system, can participate in favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a protein's active site.

Furthermore, crystallographic studies of related compounds, such as 3-Chloro-1-ethyl-6-nitro-1H-indazole, provide direct evidence of the types of intermolecular forces that can be expected. In the crystal structure of this derivative, molecules are linked by weak C—H⋯O hydrogen bonds. researchgate.net Additionally, weak π–π stacking interactions, with centroid–centroid separations between 3.6809 Å and 3.7393 Å, play a significant role in consolidating the crystal packing. researchgate.net The presence of a carboxylic acid group, as in 6-Chloro-1H-indazole-3-carboxylic acid, also introduces the potential for strong hydrogen bonding. cymitquimica.com These observations underscore the capacity of the indazole core to engage in multiple types of stabilizing intermolecular interactions.

Table 2: Key Intermolecular Interactions Observed in 3-Chloro-Indazole Derivatives

| Interaction Type | Description | Source Compound Example |

| Hydrophobic Interactions | Interactions with non-polar residues in a protein active site. | 3-chloro-6-nitro-1H-indazole derivatives nih.gov |

| Hydrophilic Interactions | Interactions with polar residues in a protein active site. | 3-chloro-6-nitro-1H-indazole derivatives nih.gov |

| C—H⋯O Hydrogen Bonds | Weak hydrogen bonds linking molecules in the solid state. | 3-Chloro-1-ethyl-6-nitro-1H-indazole researchgate.net |

| π–π Stacking | Stacking of aromatic rings, contributing to structural stability. | 3-Chloro-1-ethyl-6-nitro-1H-indazole researchgate.net |

Spectroscopic Characterization Methodologies (General)

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized compounds. Vibrational and nuclear magnetic resonance spectroscopy are standard methods used to characterize molecules like this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For an indazole derivative like Ethyl 3-ethoxy-1-tosyl-1H-indazole-6-carboxylate, the FT-IR spectrum shows characteristic absorption bands. amazonaws.com Based on this and the structure of this compound, one can predict the key vibrational frequencies. Expected peaks would include those for the N-H stretch of the indazole ring, C-H stretches of the aromatic ring and ethyl group, the C=O stretch of the ester, and C-O stretches. The C-Cl bond would also exhibit a characteristic stretching vibration in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic FT-IR Peaks for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretch | 3300 - 3100 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=O (ester) | Stretch | 1730 - 1715 |

| C=C / C=N (aromatic ring) | Stretch | 1620 - 1450 |

| C-O (ester) | Stretch | 1300 - 1150 |

| C-Cl | Stretch | 800 - 600 |

These are general, expected ranges. Data from analogous compounds like Ethyl 3-ethoxy-1-tosyl-1H-indazole-6-carboxylate show peaks at 2983 cm⁻¹ (C-H) and within the 1614-1539 cm⁻¹ range for the aromatic system. amazonaws.com

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The ethyl group of the ester would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons on the benzene (B151609) portion of the indazole ring would appear as signals in the aromatic region (typically 7.0-8.5 ppm). A broad singlet corresponding to the N-H proton of the indazole ring would also be expected. For example, in the related Ethyl 3-ethoxy-1-tosyl-1H-indazole-6-carboxylate, aromatic protons are observed at δ = 8.77, 7.96, and 7.61 ppm. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two carbons of the ethyl group, a signal for the carbonyl carbon of the ester (typically in the 160-170 ppm range), and multiple signals in the aromatic region for the carbons of the indazole ring system. For instance, the ¹³C NMR spectrum of 3,6-Diethoxy-1-tosyl-1H-indazole shows aromatic carbon signals between δ = 97.34 and 161.52 ppm. amazonaws.com

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | Broad Singlet | N-H (indazole) | |

| ~8.0 - 8.5 | Singlet / Doublet | Aromatic-H | |

| ~7.5 - 8.0 | Doublet / Doublet of Doublets | Aromatic-H | |

| ~4.4 | Quartet | -OCH₂CH₃ | |

| ~1.4 | Triplet | -OCH₂CH₃ | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| ~165 | C=O (ester) | ||

| ~110 - 145 | Aromatic Carbons | ||

| ~62 | -OCH₂CH₃ | ||

| ~14 | -OCH₂CH₃ |

Predicted shifts are estimates based on general principles and data from similar structures. amazonaws.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. In the analysis of this compound, mass spectrometry would reveal key structural information through characteristic fragmentation patterns. The presence of a chlorine atom is particularly significant, as it would produce a distinctive M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

The fragmentation of the parent molecule would likely proceed through several predictable pathways common to aromatic esters. An initial fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃) from the ester moiety, resulting in a prominent acylium ion. Subsequent loss of a carbon monoxide (CO) molecule is another common fragmentation step for such ions. Alpha-cleavage next to the carbonyl group is a primary mode of fragmentation for esters. libretexts.orgmiamioh.edu The stability of the indazole ring means that the molecular ion peak is expected to be relatively strong. libretexts.org

A summary of potential major fragments for this compound is presented below.

| Fragment Description | Chemical Formula of Lost Fragment | Resulting m/z (for ³⁵Cl isotope) |

| Molecular Ion (M+) | - | 224 |

| Loss of Ethoxy radical | •OCH₂CH₃ | 179 |

| Loss of Ethyl radical | •CH₂CH₃ | 195 |

| Loss of Carbonyl Ethoxy radical | •COOCH₂CH₃ | 151 |

| Acylium ion with subsequent loss of CO | •OCH₂CH₃, then CO | 151 |

This table represents a theoretical fragmentation pattern. Actual results may vary based on ionization techniques and conditions.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The indazole ring system, being an aromatic heterocycle, is the primary chromophore in this compound and is responsible for its characteristic UV absorption.

Studies on the parent 1H-indazole molecule show distinct absorption bands in the UV region. researchgate.netacs.org The spectrum is influenced by the tautomeric form, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The introduction of substituents onto the indazole ring alters the electronic properties of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The chlorine atom at the 3-position and the ethyl carboxylate group at the 6-position on the benzene ring both act as auxochromes. As electron-withdrawing groups, they are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted indazole. The exact λmax values would be determined by the specific electronic transitions (e.g., π → π*) within the conjugated system.

| Compound | Solvent | Reported λmax (nm) |

| 1H-Indazole | Acetonitrile | ~250, ~290 |

| 1-Methylindazole | Acetonitrile | ~255, ~295 |

| 2-Methylindazole | Acetonitrile | ~240, ~280, ~310 |

Data is based on similar indazole compounds to illustrate typical absorption regions. researchgate.net The specific values for this compound would require experimental measurement.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. This technique allows for the decomposition of the crystal packing into contributions from various types of interactions, which can be summarized in a 2D fingerprint plot. nih.govnih.gov

For this compound, a Hirshfeld analysis would quantify the significance of several types of intermolecular forces that stabilize the crystal structure. Given the functional groups present, the primary interactions would include:

H···H contacts: Typically, these are the most abundant contacts, arising from the interactions between hydrogen atoms on the periphery of the molecules. nih.govnih.gov

O···H/H···O contacts: These represent conventional and non-conventional hydrogen bonds involving the carbonyl oxygen of the ester group and the N-H of the indazole ring. nih.govresearchgate.net

Cl···H/H···Cl contacts: These interactions, often referred to as halogen bonds, would be significant due to the presence of the chlorine atom.

C···H/H···C contacts: These are indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic indazole ring.

N···H/H···N contacts: These correspond to hydrogen bonds involving the nitrogen atoms of the indazole ring system. nih.gov

| Interaction Type | Representative Percentage Contribution (%) |

| H···H | 30 - 40 |

| O···H/H···O | 15 - 20 |

| Cl···H/H···Cl | 10 - 15 |

| C···H/H···C | 10 - 15 |

| N···H/H···N | 5 - 10 |

| C···C (π-π stacking) | 3 - 7 |

This table provides estimated contributions based on analyses of structurally related molecules containing similar functional groups. nih.govresearchgate.net The precise values for the title compound depend on its specific crystal structure.

Exploration of Biological Activities and Molecular Interactions of Indazole Derivatives

Antimicrobial Research Perspectives

The indazole nucleus is a versatile scaffold that has been extensively investigated for its antimicrobial properties. mdpi.com Its structural similarity to biomolecules like adenine (B156593) and guanine (B1146940) allows it to interact readily with biological systems, forming the basis for its broad-spectrum activities. researchgate.netinnovatpublisher.com

Antibacterial Investigations

Indazole derivatives have demonstrated notable activity against a range of bacterial pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, some 2H-indazole derivatives have shown inhibitory profiles against Staphylococcus aureus, Staphylococcus epidermidis, and species of Enterococcus faecalis, including multidrug-resistant (MDR) strains. nih.gov The mechanism of action for some indazole derivatives has been identified as the inhibition of DNA gyrase B, a crucial bacterial enzyme, suggesting a pathway to combat bacterial resistance. mdpi.com A sequence of N-methyl-3-aryl indazoles has shown effectiveness against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net

| Indazole Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| 2H-Indazoles | Enterococcus faecalis | Modest activity with MIC values around 128 µg/mL. nih.gov |

| 2H-Indazoles | Staphylococcus aureus (including MDR) | Good inhibitory profile with MIC values from 64 to 128 µg/mL. nih.gov |

| 2H-Indazoles | Staphylococcus epidermidis | Good inhibitory profile with MIC values from 64 to 128 µg/mL. nih.gov |

| N-methyl-3-aryl inazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity observed in in-vitro studies. researchgate.net |

Antifungal Studies

The investigation into azole-containing compounds for antifungal applications is extensive, and indazole derivatives are a significant part of this research. nih.gov Various indazole-based compounds have been synthesized and tested against pathogenic fungi. For example, novel indazole Schiff base metal chelates have shown potent activity against plant pathogenic fungi like Stromatinia cepivora and Sclerotinia sclerotiorum, with some derivatives achieving 100% inhibition. researchgate.net Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against human pathogenic yeasts Candida albicans and Candida glabrata. mdpi.com The broad applicability of indazoles in this area highlights their potential in developing new antifungal agents. nih.gov

| Indazole Derivative Class | Fungal Strain | Observed Activity |

|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | In vitro growth inhibition. mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | In vitro growth inhibition. mdpi.com |

| Indazole Schiff base Ni(II) chelate | Stromatinia cepivora | 100% inhibition. researchgate.net |

| Indazole Schiff base Ni(II) chelate | Sclerotinia sclerotiorum | 100% inhibition and morphological alterations. researchgate.net |

Antiviral Research (e.g., Anti-Herpes Simplex Virus-1, Anti-HIV)

The indazole scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting Human Immunodeficiency Virus (HIV). researchgate.netinnovatpublisher.com Computational and synthesis studies have explored indazole-pyrone hybrids for their potential against HIV-1 and coronaviruses, with molecular docking analyses indicating favorable binding energies. doi.org While specific data on indazole activity against Herpes Simplex Virus-1 (HSV-1) is less detailed in the provided context, the broader class of imidazole (B134444) derivatives, a related azole, has shown activity against HSV-1 and HSV-2. nih.gov For instance, certain imidazole derivatives showed good antiviral activity against HSV-1 KOS (EC₅₀ = 59 mg/mL) and HSV-2G (EC₅₀ = 50 mg/mL). nih.gov This suggests that the indazole nucleus warrants further investigation for a wide range of antiviral applications.

Antitubercular Activities

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. nih.govnih.gov Indazole derivatives have emerged as a promising class of compounds in the search for novel anti-tubercular drugs. pnrjournal.com Researchers have successfully developed indazole-based inhibitors of Mycobacterium tuberculosis that are effective against both actively replicating and dormant bacteria. nih.gov Specific indole- and indazole-based aroylhydrazones have demonstrated excellent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.3969 µM against M. tuberculosis H37Rv. researchgate.net These findings underscore the potential of the indazole scaffold in designing potent agents to combat tuberculosis. nih.govresearchgate.net

| Indazole Derivative Class | Target/Strain | Observed Activity (MIC/IC₅₀) |

|---|---|---|

| Indazole-based Glutamate Racemase Inhibitors | Mycobacterium tuberculosis | IC₅₀ values of 6.11 ± 0.51 µM and 6.32 ± 0.35 µM for the most potent compounds. nih.gov |

| Indazole-based Aroylhydrazones | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.3969 µM and 0.4412 µM. researchgate.net |

| Cyclohexenone Derivatives | Mycobacterium tuberculosis H37Rv | Moderate activity at 6.25 µg/mL. researchgate.net |

Antiparasitic Research (e.g., Antileishmanial Potentials)

Research into the antiparasitic properties of indazoles has yielded significant results, particularly for compounds structurally related to Ethyl 3-chloro-1H-indazole-6-carboxylate. A study on novel 3-chloro-6-nitro-1H-indazole derivatives revealed promising antileishmanial activity. nih.govnih.gov These compounds were tested in vitro against several Leishmania species, the parasites responsible for leishmaniasis. nih.gov While activity against L. tropica and L. major was limited, several derivatives demonstrated strong to moderate inhibitory activity against L. infantum. nih.gov The binding modes of the most active compounds were investigated through molecular docking, which suggested stable binding to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. nih.govnih.gov

| Derivative Class | Parasite Species | Activity Level | Molecular Target |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole | Leishmania infantum | Strong to moderate inhibitory activity. nih.gov | Trypanothione reductase (TryR). nih.gov |

| 3-chloro-6-nitro-1H-indazole | Leishmania major | Generally low activity, with one compound showing promise. nih.gov | Trypanothione reductase (TryR). nih.gov |

| 3-chloro-6-nitro-1H-indazole | Leishmania tropica | Generally low activity. nih.gov | Not specified. nih.gov |

Anti-inflammatory and Immunomodulatory Research

The indazole core is a well-established scaffold for the development of anti-inflammatory agents. nih.govresearchgate.net The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key pathways in the inflammatory response. nih.gov

Research has shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in animal models, a classic test for acute inflammation. nih.govresearchgate.net The mechanisms underlying this activity involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins. nih.gov Furthermore, these compounds have been found to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), and to exhibit free radical scavenging activity. nih.govresearchgate.net This multi-faceted approach to dampening the inflammatory cascade makes indazole derivatives compelling candidates for further research. nih.gov

| Compound | Molecular Target/Pathway | In Vitro Activity (IC₅₀) |

|---|---|---|

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 µM. nih.gov |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM. nih.gov |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM. nih.gov |

| Indazole | Tumor Necrosis Factor-α (TNF-α) | 220.11 µM. nih.gov |

| 5-aminoindazole | Tumor Necrosis Factor-α (TNF-α) | 230.19 µM. nih.gov |

| 6-nitroindazole | Interleukin-1β (IL-1β) | 100.75 µM. nih.gov |

Cyclooxygenase (COX) Inhibitory Activity

Anti-cancer Research Approaches

The indazole nucleus is a structural feature in a number of compounds investigated for their anti-cancer properties. nih.govnih.gov These derivatives have been explored for their ability to interact with various targets implicated in cancer progression.

FMS-like tyrosine kinase 3 (FLT3) is a recognized therapeutic target in certain types of leukemia. nih.govnih.gov While direct studies on this compound as an FLT3 inhibitor have not been identified, related research highlights the potential of the indazole scaffold in this area. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent FLT3 inhibitors. nih.gov The synthesis of these compounds utilized methyl 1H-indazole-6-carboxylate as a starting material, indicating that the indazole-6-carboxylate core can be a valuable pharmacophore in the design of FLT3 inhibitors. nih.gov

Beyond FLT3, various other kinases are crucial targets in oncology. Indazole derivatives have been investigated as inhibitors of a range of protein kinases. nih.gov For example, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and shown to have inhibitory activity against protein kinase B (Akt). nih.gov While these findings underscore the versatility of the substituted indazole framework in targeting kinases, specific research on this compound's activity against other kinase targets is not currently available.

Investigations into the cellular mechanisms of action of anti-cancer compounds are crucial for understanding their therapeutic potential. Studies on some indazole derivatives have explored their effects on cell cycle progression and apoptosis. For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines, potentially through the inhibition of Bcl2 family members and interaction with the p53/MDM2 pathway. nih.gov However, specific studies detailing the cellular mechanism of action for this compound in the context of cancer biology have not been reported.

Cardiovascular System-Oriented Research

Indazole-containing compounds have also been a subject of interest in the development of therapies for cardiovascular diseases. nih.gov

The potential for indazole derivatives to act as antihypertensive agents has been reviewed, indicating the scaffold's relevance in cardiovascular research. researchgate.net Various indazole analogues have been synthesized and evaluated for their effects on blood pressure. However, specific research focusing on the antihypertensive properties of this compound is not documented in the available literature. The broader class of indazoles continues to be a source of investigation for new cardiovascular agents. nih.gov

Antiarrhythmic Investigations

The cardiovascular effects of indazole derivatives have been a significant area of research, with studies indicating potential antiarrhythmic properties. nih.govnih.gov The core indazole structure is recognized for its role in compounds targeting cardiovascular diseases. nih.gov While direct studies on this compound are not extensively documented, the general class of indazole derivatives has shown promise in modulating cardiac function. For instance, some indazole-containing compounds have been investigated for their effects on ion channels and cardiac electrophysiology, which are key mechanisms in the control of heart rhythm. The exploration of indazole derivatives in this context continues to be an active area of pharmaceutical research. nih.gov

| Indazole Derivative Class | Observed or Potential Antiarrhythmic Mechanism | Reference |

|---|---|---|

| General Indazole Scaffolds | Modulation of cardiovascular functions, with noted antiarrhythmic potential among other effects like antihypertensive and cardioprotective actions. | nih.govnih.gov |

| DY-9760e | Demonstrated cardioprotective effects against ischemia-reperfusion injury, a condition often associated with arrhythmias. | nih.gov |

Modulation of Atherosclerosis Pathways

Atherosclerosis, a chronic inflammatory disease of the arteries, has been a target for therapeutic intervention with various chemical entities, including indazole derivatives. nih.gov Research has shown that certain indazole compounds can influence the pathological pathways of atherosclerosis. A notable example is Indazole-Cl, a derivative that has been found to suppress inflammation associated with atherosclerosis through the activation of the estrogen receptor-β (ER-β). nih.gov Atherosclerosis involves the deposition of fatty materials on the inner walls of arteries, and vascular smooth muscle cells (VSMCs) are significantly affected by hypoxic conditions within atherosclerotic plaques. nih.gov The anti-inflammatory action of Indazole-Cl suggests that compounds with a similar scaffold could have a beneficial role in mitigating the progression of this disease. nih.gov

| Compound | Mechanism of Action | Therapeutic Implication | Reference |

|---|---|---|---|

| Indazole-Cl | Estrogen receptor-β (ER-β) agonist, leading to suppression of inflammation. | Potential for preventing or treating atherosclerosis. | nih.gov |

Neurological Research Applications (e.g., Analgesic, CNS activity)

The diverse pharmacological profile of indazole derivatives includes significant activity within the central nervous system (CNS), with demonstrated analgesic and antipsychotic properties. nih.govnih.gov The structural versatility of the indazole nucleus allows for the design of compounds that can interact with various neurological targets. For example, granisetron, an indazole derivative, is a well-known 5-HT3 receptor antagonist used as an anti-emetic, highlighting the interaction of this class of compounds with key CNS receptors. nih.govbldpharm.com Furthermore, research into other indazole derivatives has revealed analgesic and anti-inflammatory activities, suggesting their potential in pain management. nih.gov

| Compound/Derivative Class | Neurological Application | Mechanism of Action | Reference |

|---|---|---|---|

| Granisetron | Anti-emetic | 5-HT3 receptor antagonist | nih.govbldpharm.com |

| General Indazole Derivatives | Analgesic, Antipyretic, Antipsychotic | Varied, often involving modulation of CNS receptors and inflammatory pathways | nih.govnih.gov |

Other Investigated Biological Targets and Pathways

Enzyme and Receptor Binding Studies (General Mechanisms)

Indazole derivatives have been identified as potent ligands for a variety of enzymes and receptors, which underpins their broad spectrum of biological activities. nih.govnih.gov These interactions are often highly specific, allowing for the targeted modulation of biological processes.

In the realm of enzyme inhibition, indazole-based compounds have been developed as inhibitors of bacterial DNA gyrase, a clinically validated target for antibacterials. nih.gov Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov Additionally, indazole derivatives have been investigated as kinase inhibitors, targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. nih.govresearchgate.net

For receptor binding, the indazole scaffold is a key component of compounds targeting serotonin (B10506) 5-HT3 receptors, such as granisetron. wikipedia.org The binding of these antagonists to the 5-HT3 receptor is a critical mechanism for their therapeutic effects. The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic/heteroaromatic ring, which in this case is the indazole nucleus. wikipedia.org

| Target Class | Specific Target | Example Indazole Derivative | Therapeutic Area | Reference |

|---|---|---|---|---|

| Enzyme | Bacterial DNA Gyrase B | Novel Indazole Derivatives | Antibacterial | nih.gov |

| Enzyme | FGFR1-3 Kinases | 1H-indazole-based derivatives | Oncology | nih.gov |

| Enzyme | EGFR Kinase | 1H-indazole derivatives | Oncology | nih.gov |

| Receptor | Serotonin 5-HT3 Receptor | Granisetron | Anti-emetic | wikipedia.org |

Modulation of Biochemical Processes and Signal Transduction Pathways

The therapeutic effects of indazole derivatives are often a result of their ability to modulate critical biochemical processes and signal transduction pathways. nih.govresearchgate.net These compounds can influence cellular functions such as proliferation, inflammation, and apoptosis by interfering with specific signaling cascades.

One significant pathway modulated by indazole derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. researchgate.net Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to anti-proliferative effects in cancer cells. researchgate.net Another example is the modulation of the KRAS signaling pathway. Researchers have discovered novel indazole derivatives that act as agonists of SOS1, a protein that activates KRAS, thereby influencing this key cellular signaling pathway. nih.gov

Furthermore, the anti-inflammatory effects of some indazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov This modulation of cytokine production highlights the role of indazole compounds in controlling inflammatory responses at a molecular level. nih.gov

| Signaling Pathway | Effect of Indazole Derivative | Therapeutic Implication | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibition | Anti-cancer | researchgate.net |

| KRAS Signaling | Activation (via SOS1 agonism) | Modulation of RAS-driven processes | nih.gov |

| Inflammatory Cytokine Production (TNF-α, IL-1β) | Inhibition | Anti-inflammatory | nih.gov |

Structure Activity Relationship Sar Studies for Indazole Derivatives

Influence of Substituent Identity and Position on Biological Efficacy

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, the substituents at both the C3 and C6 positions were found to be critical for activity. nih.gov

In studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the nature of the aryl group attached to the carboxamide at the C3 position significantly influenced the inhibitory activity. nih.gov For example, derivatives with a 3-fluoro-4-pyridyl group at this position showed potent inhibition of calcium influx. nih.gov

Furthermore, research on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents revealed that the type of heterocyclic ring attached to the indazole core had a significant impact on their efficacy. nih.gov Compounds containing a triazole ring were generally more effective than those with oxazoline (B21484) or oxazole (B20620) rings, suggesting that the electronic and steric properties of the substituent play a key role in the interaction with the biological target. nih.gov

The following table summarizes the influence of substituents on the biological activity of various indazole derivatives:

| Scaffold | Position of Substitution | Substituent | Observed Biological Activity |

| 3,6-disubstituted indazole | C3 and C6 | Aryl groups | Hepcidin production inhibition nih.gov |

| Indazole-3-carboxamide | C3 | 3-Fluoro-4-pyridyl | Potent CRAC channel blocker nih.gov |

| 3-chloro-6-nitro-1H-indazole | N/A | Triazole ring | Enhanced antileishmanial activity nih.gov |

Impact of Regiochemistry (e.g., N1- vs N2-substitution) on Bioactivity

The regiochemistry of substitution on the indazole ring, particularly at the N1 and N2 positions of the pyrazole (B372694) moiety, is a critical determinant of biological activity. The two isomers often exhibit distinct biological profiles and potencies.

In the development of indazole arylsulfonamides as CCR4 antagonists, selective alkylation at the N1 position was a key step in the synthesis of potent compounds. acs.org The nature of the N1-substituent, specifically meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group, was found to be most effective. acs.org

Conversely, in other series of compounds, N2-substitution may be preferred for optimal activity. The differential effects of N1 versus N2 substitution are often attributed to the distinct spatial arrangement of the substituents, which in turn affects how the molecule interacts with its biological target. The thermodynamic and kinetic factors governing the regioselectivity of N-alkylation are therefore of significant interest in the synthetic strategies for these compounds.

Correlation of Electronic and Steric Factors with Observed Activities

The biological efficacy of indazole derivatives is intricately linked to the electronic and steric properties of their substituents. These factors influence the molecule's conformation, its ability to bind to a target, and its pharmacokinetic properties.

In the case of indazole arylsulfonamides, only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred, highlighting the importance of steric factors in this region of the molecule. acs.org The potency of these compounds was also influenced by the electronic nature of the substituents, with methoxy- or hydroxyl-containing groups at the C4 position being more potent. acs.org

The inhibitory efficacy of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania species was also found to be dependent on the electronic properties of the heterocyclic substituents. The higher efficacy of triazole-containing compounds may be attributed to favorable dipole-dipole and π-stacking interactions with the biological target. nih.gov

Design Principles for Enhanced Molecular Interactions with Biological Targets

The rational design of indazole derivatives with enhanced biological activity relies on a deep understanding of their interactions with their molecular targets. Structure-based drug design and computational modeling are invaluable tools in this process.

For instance, in the design of Aurora kinase inhibitors with an indazole scaffold, a fragment-based and knowledge-based in silico approach was utilized to identify novel potent compounds. nih.gov Computational modeling helped to rationalize the observed isoform selectivity, suggesting that specific residues in the kinase binding pocket could be targeted to enhance affinity and selectivity. nih.gov

Key design principles for enhancing molecular interactions include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known active molecule with structurally different but functionally similar groups to improve properties.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

By applying these principles, researchers can optimize the interactions of indazole derivatives with their biological targets, leading to the development of more effective and selective therapeutic agents.

Potential Applications of Indazole Derivatives in Chemical Sciences

Role as Key Intermediates and Building Blocks in Pharmaceutical Synthesis

Ethyl 3-chloro-1H-indazole-6-carboxylate serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors for oncological treatments. Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. ed.ac.uk

The utility of this compound is explicitly detailed in patent literature describing the preparation of novel indazole derivatives as kinase inhibitors. In one such example, the compound, referred to as "Intermediate 107", is synthesized and utilized as a foundational building block.

The synthesis of this intermediate begins with 4-amino-3-methylbenzoic acid, which undergoes a series of reactions including diazotization, chlorination, and esterification to yield the core indazole structure. The process highlights the compound's role as a stable, functionalized scaffold amenable to further chemical modification.

Table 1: Synthesis of Kinase Inhibitors Using this compound

| Step | Precursor Compound | Reagents and Conditions | Resulting Compound | Role of this compound |

|---|---|---|---|---|

| 1 | 3-Methyl-4-nitrobenzoic acid | 1. H₂, Pd/C, EtOH2. NaNO₂, HCl3. SnCl₂ | 3-Chloro-1H-indazole-6-carboxylic acid | Precursor to the target intermediate |

| 2 | 3-Chloro-1H-indazole-6-carboxylic acid | H₂SO₄, EtOH, reflux | This compound | The key intermediate is formed |

| 3 | This compound | 1. Protection (e.g., SEM-Cl)2. Suzuki Coupling (Aryl boronic acid, Pd catalyst)3. Deprotection | N-aryl indazole derivative | Serves as the core scaffold for introducing aryl substituents |

This table illustrates a generalized synthetic pathway based on methodologies for creating kinase inhibitors where this compound is a documented intermediate.

The 3-chloro and 6-carboxylate functional groups on the indazole ring are strategically important. The chlorine atom at the 3-position can be readily displaced or participate in cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to introduce diverse molecular fragments. The ethyl carboxylate at the 6-position provides a handle for conversion into other functional groups, such as amides, which are crucial for interacting with the target kinase's binding sites. This dual functionality makes this compound a versatile and valuable platform in the multi-step synthesis of targeted cancer therapeutics. google.com

Contributions to Agrochemical Development and Formulation

While the broader class of indazole-containing compounds has been investigated for potential applications in agrochemicals due to their biological activity, specific research detailing the use of this compound in the development or formulation of pesticides or herbicides is not extensively documented in publicly available scientific literature. The inherent bioactivity of the indazole scaffold suggests potential, but dedicated studies on this particular derivative for crop protection or plant growth regulation are limited.

Exploration in Material Science and Advanced Materials

The application of this compound in material science remains a largely unexplored field. The electronic properties of the indazole ring system are of theoretical interest, but specific studies employing this compound for advanced material applications are not prominent in current research.

There is no significant body of research demonstrating the application of this compound as an optoelectronic chromophore. The development of chromophores typically requires molecules with extensive conjugation and specific electron-donating and -accepting groups to achieve desired photophysical properties, an area where this particular compound has not been a focus.

Currently, there is a lack of documented evidence or research supporting the use of this compound in the dye and pigment industries. The development of commercial dyes and pigments relies on compounds with high color strength, stability, and specific absorption spectra, for which this indazole derivative has not been identified as a primary candidate.

Future Research Directions and Outlook for Ethyl 3 Chloro 1h Indazole 6 Carboxylate and Its Derivatives

Development of Novel and Efficient Synthetic Routes

Key areas for future development include:

Novel Catalytic Systems: Exploration of new transition-metal catalysts (beyond copper and palladium) and organocatalysts could lead to milder reaction conditions, improved regioselectivity, and a broader tolerance of functional groups. benthamdirect.com This would facilitate the direct synthesis of complex indazole derivatives from readily available starting materials.

One-Pot and Multicomponent Reactions: Designing sophisticated one-pot or multicomponent reactions, where several chemical transformations occur in a single reaction vessel, represents a highly efficient strategy. organic-chemistry.org Such approaches significantly reduce waste, save time, and can provide rapid access to libraries of diverse indazole derivatives for biological screening.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Novel Catalysis | Milder conditions, higher selectivity, broader substrate scope | Developing new organocatalysts and earth-abundant metal catalysts. |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library synthesis | Designing new reaction cascades to build the indazole core and add complexity in a single step. organic-chemistry.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Adapting existing batch syntheses to continuous flow systems for industrial-scale production. |

| C-H Activation | Atom economy, step reduction | Direct functionalization of the indazole core without pre-functionalized starting materials. |

Integration of Advanced Computational Methodologies in Drug Design and Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. emanresearch.orgemanresearch.org For indazole derivatives, the integration of advanced computational methods will be pivotal in rationally designing molecules with enhanced potency and selectivity.

Future applications of computational tools include:

Structure-Based Drug Design (SBDD): With the increasing availability of 3D structures of biological targets, SBDD techniques like molecular docking can be used to predict how indazole derivatives bind to their targets at an atomic level. longdom.orgopenmedicinalchemistryjournal.com This allows for the design of new molecules with improved binding affinity and specificity.

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. emanresearch.org These models are built using the chemical structures and biological activities of known active compounds to predict the activity of new, untested molecules. emanresearch.org

Artificial Intelligence and Machine Learning: AI-driven algorithms can analyze vast datasets to identify novel patterns connecting chemical structures to biological activities, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate entirely new molecular structures with desired characteristics.

| Computational Method | Application in Indazole Drug Discovery | Future Outlook |

| Molecular Docking | Predicting binding modes and affinities of indazole derivatives to target proteins. longdom.org | Increased use of dynamic docking and ensemble docking to account for protein flexibility. |

| QSAR | Establishing relationships between the chemical structure of indazoles and their biological activity. | Development of more predictive 3D-QSAR and 5D-QSAR models. emanresearch.org |

| Virtual Screening | Rapidly screening large chemical libraries to identify promising indazole-based hits. openmedicinalchemistryjournal.com | Integration of AI to improve the accuracy and speed of screening processes. |

| Molecular Dynamics | Simulating the dynamic behavior of indazole-ligand-protein complexes over time. | Longer-timescale simulations to better understand binding kinetics and mechanism of action. |

Identification and Exploration of New Biological Targets and Pathways

Indazole derivatives have demonstrated activity against a wide range of biological targets, most notably protein kinases, which are crucial in cancer and inflammatory diseases. nih.govrsc.org However, the full therapeutic potential of the indazole scaffold has yet to be realized. A significant future direction will be the identification and validation of novel biological targets and pathways modulated by these compounds.

Strategies for exploring new targets include:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without a priori knowledge of the target. Subsequent target deconvolution studies can then identify the specific protein or pathway responsible for the observed activity.

Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct protein targets of indazole derivatives within a complex biological system, revealing new mechanisms of action and potential therapeutic applications.

Systems Biology: Integrating data from genomics, proteomics, and metabolomics can help to understand the broader biological impact of indazole compounds, uncovering effects on entire networks and pathways rather than single targets. This could reveal opportunities for treating complex multifactorial diseases.

Known and potential targets for indazole scaffolds include kinases like EGFR, VEGFR, and Aurora kinases, as well as enzymes involved in neurodegenerative diseases and infectious agents. nih.govnih.govnih.gov

Design and Synthesis of Multifunctional Indazole Scaffolds

The "one molecule, multiple targets" paradigm is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders, as well as to overcome drug resistance. mdpi.com The indazole core is an excellent "privileged scaffold" for the development of multifunctional ligands that can modulate several biological targets simultaneously. rsc.org

Future research will focus on:

Molecular Hybridization: This involves covalently linking the indazole scaffold with another distinct pharmacophore known to be active against a different target. mdpi.com For example, combining an indazole-based kinase inhibitor with a moiety that inhibits a drug efflux pump could create a potent and resistance-breaking anticancer agent.

Fragment-Based Design: This approach can be used to build multifunctional compounds by identifying small molecular fragments that bind to different sites on one or more target proteins and then linking them together with the indazole core serving as a central scaffold. nih.gov

The goal is to create single chemical entities with a synergistic or additive therapeutic effect, potentially offering improved efficacy and a better side-effect profile compared to combination therapies using multiple drugs.

Development of Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on the synthesis of Ethyl 3-chloro-1H-indazole-6-carboxylate and its derivatives will undoubtedly prioritize the development of more environmentally benign and sustainable methods. benthamdirect.comrsc.org

Key areas of focus will include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a primary goal. organic-chemistry.orgacs.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Metal-Free Reactions: While metal catalysts are highly effective, concerns about cost, toxicity, and contamination of the final product are driving research into metal-free synthetic alternatives. rsc.orgnih.gov Visible-light-induced photocatalysis is a promising metal-free approach for constructing heterocyclic systems. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste, is a fundamental principle of green chemistry. researchgate.net

| Green Chemistry Approach | Application to Indazole Synthesis | Future Goal |

| Alternative Solvents | Use of PEG-400 as a recyclable, non-toxic solvent. acs.org | Development of syntheses that proceed in water or under solvent-free conditions. |

| Energy Sources | Sonochemistry to accelerate reactions and improve yields. nih.gov | Wider adoption of photocatalysis and electrochemistry to avoid bulk heating. organic-chemistry.org |

| Catalysis | Use of copper oxide nanoparticles as a recyclable heterogeneous catalyst. acs.org | Transitioning from noble metal catalysts to earth-abundant metals or metal-free systems. rsc.org |

| Waste Reduction | One-pot reactions that avoid the isolation of intermediates. | Designing fully circular synthetic routes where byproducts can be reused. |

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step procedures involving cyclization, halogenation, and esterification. For example, indazole derivatives are often synthesized using nucleophilic substitution or condensation reactions under controlled temperatures (40–80°C) and inert atmospheres . Key parameters include solvent choice (e.g., DMF or THF), stoichiometry of chlorinating agents (e.g., POCl₃), and reaction time (12–24 hours). Purification via column chromatography or recrystallization is critical to isolate the product in >80% yield .

Q. What characterization techniques are recommended to confirm the structure of this compound?

Standard methods include:

Q. How does the reactivity of the ester group in this compound compare to other indazole derivatives?

The ethyl ester group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives. Its reactivity is influenced by steric hindrance from the chloro substituent at the 3-position, which may slow hydrolysis compared to unsubstituted analogs .

Advanced Research Questions

Q. How can reaction optimization address contradictory yield reports in the synthesis of this compound?

Discrepancies in yields (e.g., 50% vs. 85%) often arise from variations in solvent polarity, temperature gradients, or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing solvent polarity (e.g., switching from toluene to DMF) may enhance solubility of intermediates, improving yield by 15–20% .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

If NMR chemical shifts conflict with density functional theory (DFT) predictions, validate calculations using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set. Cross-check with X-ray crystallography to confirm bond lengths and angles .

Q. How can computational methods predict the regioselectivity of electrophilic substitution in this compound?

DFT studies using Gaussian or ORCA software can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-5 position) prone to electrophilic attack. Solvent effects (PCM model) and transition-state analysis further refine predictions .

Methodological Challenges and Solutions

Q. What safety precautions are critical when handling this compound?

Q. How can regioselective functionalization at the indazole core be achieved?

Directing groups (e.g., chloro at C-3) can guide metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura at C-6). Optimize Pd catalyst loading (2–5 mol%) and ligand (XPhos) to minimize byproducts .

Q. What purification challenges arise with this compound, and how are they mitigated?

Co-elution of impurities in chromatography can be resolved using gradient elution (hexane:EtOAc, 10:1 to 4:1). For recrystallization, solvent pairs like ethanol/water improve crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.